molecular formula C6H6ClNOS B6188743 2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one CAS No. 2648941-49-3

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one

Cat. No.: B6188743
CAS No.: 2648941-49-3
M. Wt: 175.6
InChI Key:
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Description

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as chloroform and reagents like chlorosulfonic acid, with the reaction temperature maintained at around 30°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reaction vessels, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and alcohol derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new drugs with various therapeutic effects.

    Industry: Utilized in the production of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. For example, it may inhibit specific enzymes or block receptors, leading to the disruption of biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2648941-49-3

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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